2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one
Overview
Description
2-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C10H12ClN3O2
- CAS Number : 2098077-66-6
Research indicates that this compound may interact with various biological targets, particularly in modulating receptor activities. The imidazole ring is known for its role in binding to biological receptors, which may contribute to its pharmacological effects.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For example:
- Cell Line Studies : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that derivatives of pyrrolidine exhibited varying degrees of cytotoxicity. Compounds were tested at concentrations of 100 µM for 24 hours, with viability assessed using MTT assays. Some derivatives showed significant reductions in cell viability compared to controls, indicating potential anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research into similar pyrrolidine derivatives has shown that modifications can enhance or diminish antimicrobial efficacy.
Case Studies and Research Findings
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of new compounds. While specific data on this compound is limited, related compounds have demonstrated low toxicity levels in preliminary studies.
Properties
IUPAC Name |
2-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(11)10(16)14-4-8(9(15)5-14)13-3-2-12-6-13/h2-3,6-9,15H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXTVJBIAVZWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)O)N2C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.